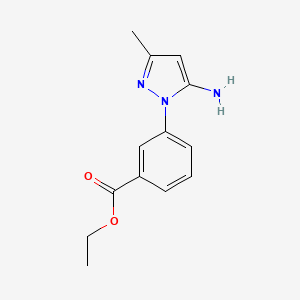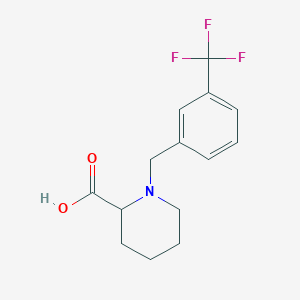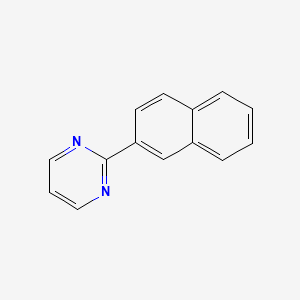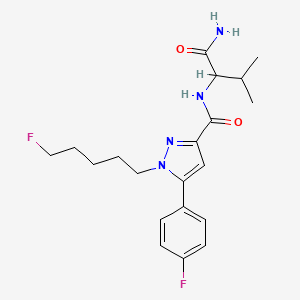
1,3,5-Tris(1-trityl-4-pyrazolyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Tris(1-trityl-4-pyrazolyl)benzene is a complex organic compound with the molecular formula C72H54N6 and a molecular weight of 1003.24 g/mol . This compound is characterized by its three trityl-protected pyrazole groups attached to a benzene ring, making it a significant molecule in various fields of research.
準備方法
The synthesis of 1,3,5-Tris(1-trityl-4-pyrazolyl)benzene typically involves the reaction of 1,3,5-tris(4-bromophenyl)benzene with trityl-protected pyrazole under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
化学反応の分析
1,3,5-Tris(1-trityl-4-pyrazolyl)benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
科学的研究の応用
1,3,5-Tris(1-trityl-4-pyrazolyl)benzene has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
作用機序
The mechanism of action of 1,3,5-Tris(1-trityl-4-pyrazolyl)benzene involves its ability to form stable complexes with metal ions. The trityl-protected pyrazole groups act as ligands, coordinating with metal centers to form highly stable structures. These complexes can then participate in various catalytic processes, enhancing reaction rates and selectivity .
類似化合物との比較
1,3,5-Tris(1-trityl-4-pyrazolyl)benzene can be compared with other similar compounds such as:
1,3,5-Tris(4-pyrazolyl)benzene: This compound lacks the trityl protection, making it more reactive but less stable compared to this compound.
1,3,5-Tris(4-carboxyphenyl)benzene: This compound has carboxyl groups instead of pyrazole groups, leading to different chemical properties and applications.
1,3,5-Tris(4-pyridyl)benzene: This compound contains pyridine rings, which can form different types of coordination complexes with metal ions.
This compound stands out due to its unique combination of stability and reactivity, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C72H54N6 |
|---|---|
分子量 |
1003.2 g/mol |
IUPAC名 |
4-[3,5-bis(1-tritylpyrazol-4-yl)phenyl]-1-tritylpyrazole |
InChI |
InChI=1S/C72H54N6/c1-10-28-61(29-11-1)70(62-30-12-2-13-31-62,63-32-14-3-15-33-63)76-52-58(49-73-76)55-46-56(59-50-74-77(53-59)71(64-34-16-4-17-35-64,65-36-18-5-19-37-65)66-38-20-6-21-39-66)48-57(47-55)60-51-75-78(54-60)72(67-40-22-7-23-41-67,68-42-24-8-25-43-68)69-44-26-9-27-45-69/h1-54H |
InChIキー |
QZJDMCAVRFPRHX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(C=N4)C5=CC(=CC(=C5)C6=CN(N=C6)C(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)C1=CN(N=C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[[4-(4-Fluorophenyl)piperidin-3-yl]methoxy]benzene-1,2-diol;hydrochloride](/img/structure/B12278035.png)
![2,2,2-Trifluoroacetic acid;1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)butan-1-amine](/img/structure/B12278042.png)

![Sodium;[[2-[1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12278052.png)

![3-cyclopropyl-N-[2-(4-fluorophenyl)ethyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B12278060.png)

![N-[(2R,3R,4R,5R,6R)-2-(4-Aminophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-YL]acetamide hydrochloride](/img/structure/B12278065.png)
![N,N-dimethyl-2-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B12278071.png)
![9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B12278073.png)


